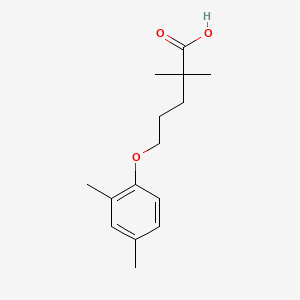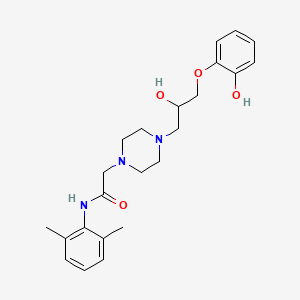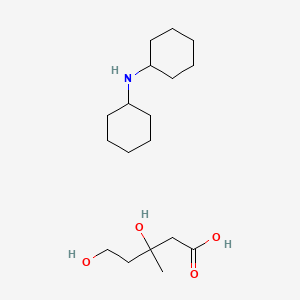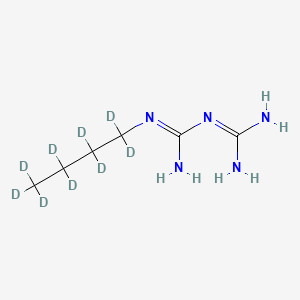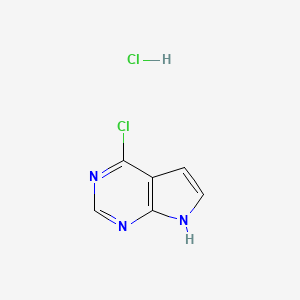
Trandolaprilat Acyl-|A-D-glucuronide, 65%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trandolaprilat Acyl-β-D-glucuronide, 65% is a specialty product used for proteomics research . It has a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .
Synthesis Analysis
Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver .Molecular Structure Analysis
The molecular structure of Trandolaprilat Acyl-β-D-glucuronide, 65% is represented by the formula C28H38N2O11 . The molecular weight of this compound is 578.61 .Chemical Reactions Analysis
Trandolaprilat Acyl-β-D-glucuronide, 65% is a metabolite of Trandolapril . Trandolapril is metabolized in the liver to its biologically active diacid form, trandolaprilat . At least 7 other metabolites, principally glucuronide conjugates or de-esterification products, have been identified .Physical And Chemical Properties Analysis
The physical and chemical properties of Trandolaprilat Acyl-β-D-glucuronide, 65% include a molecular weight of 578.61 and a molecular formula of C28H38N2O11 .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Trandolapril, the prodrug of Trandolaprilat, has been extensively studied for its pharmacokinetics and metabolism. Trandolaprilat itself is known for its potent ACE inhibition capabilities. It undergoes extensive metabolism in the liver, converting into its active form, Trandolaprilat, which then exerts its therapeutic effects primarily through the inhibition of the angiotensin-converting enzyme (ACE). Studies have demonstrated that Trandolaprilat has a higher lipophilicity compared to other ACE inhibitor metabolites, which suggests a different pathway for its excretion. Notably, Trandolaprilat does not appear to be excreted via ATP-dependent active transporters in bile, contrasting with some other ACE inhibitors (Shionoiri et al., 2001).
Hepatobiliary Excretion System
Research into the excretion mechanisms of Trandolaprilat has provided insights into the hepatobiliary excretion system. Specifically, it was found that Trandolaprilat's pharmacological profile does not significantly influence the canalicular multispecific organic anion transporter (cMOAT), suggesting a unique pathway for its biliary excretion (Shionoiri et al., 2001).
Role of Carboxylesterase 1 in Metabolism
The role of carboxylesterase 1 (CES1) in the metabolism of Trandolapril to Trandolaprilat, and the impact of genetic variants on this process, have been a subject of study. Trandolapril is rapidly hydrolyzed to Trandolaprilat in the liver, a process significantly influenced by CES1. Genetic variations in CES1 can affect the efficiency of this conversion, potentially impacting the drug's pharmacokinetics and pharmacodynamics in the human body (Zhu et al., 2009).
Stability and Reactivity of Acyl Glucuronides
The stability and reactivity of acyl glucuronides, including those related to Trandolaprilat, have been explored to understand their potential toxicological implications. Acyl glucuronides, due to their electrophilic nature, can form adducts with proteins and may undergo intramolecular rearrangement. These properties are crucial for assessing the safety and efficacy of drugs that form acyl glucuronides as metabolites (Camilleri et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O11/c1-14(29-17(25(35)36)12-11-15-7-3-2-4-8-15)24(34)30-18-10-6-5-9-16(18)13-19(30)27(39)41-28-22(33)20(31)21(32)23(40-28)26(37)38/h2-4,7-8,14,16-23,28-29,31-33H,5-6,9-13H2,1H3,(H,35,36)(H,37,38)/t14-,16+,17-,18-,19-,20-,21-,22+,23-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQQJMZPSYJNF-DCEOHSSISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N[C@@H](CCC4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858500 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260610-97-6 |
Source


|
| Record name | (2S,3S,4S,5R,6S)-6-({(2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carbonyl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

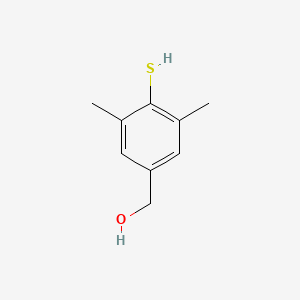
![2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid](/img/structure/B563675.png)
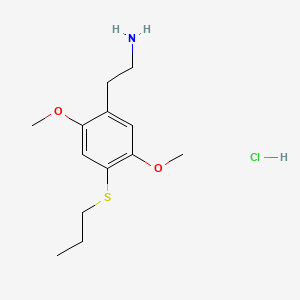
![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)
![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc](/img/structure/B563680.png)
